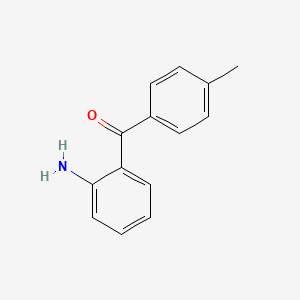

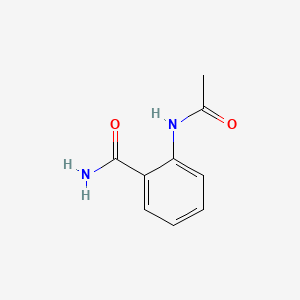

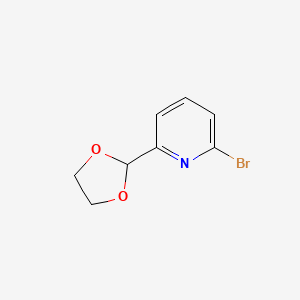

2-(4-phenylphenyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MMV665891 is a compound from the Medicines for Malaria Venture (MMV) Box, which is a collection of chemical compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of various parasites, including Babesia divergens, a blood-borne parasite of veterinary and zoonotic importance .

Chemical Reactions Analysis

MMV665891, like many other organic compounds, can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Addition: This reaction involves the addition of atoms or groups of atoms to a double or triple bond. Common reagents include hydrogen and halogens.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

MMV665891 has been primarily studied for its potential antimalarial activity. It has shown significant inhibitory effects against the in vitro growth of Babesia divergens, making it a promising candidate for the development of new antimalarial drugs

Mechanism of Action

The exact mechanism of action of MMV665891 is not fully understood. it is believed to interfere with the metabolic processes of the parasites, leading to their inhibition and eventual death. The molecular targets and pathways involved are still under investigation, but it is likely that MMV665891 affects key enzymes and proteins essential for the survival of the parasites.

Comparison with Similar Compounds

MMV665891 can be compared with other compounds from the MMV Box, such as MMV006913 and MMV019124, which have also shown potent inhibitory effects against Babesia divergens . These compounds share structural similarities and exhibit similar mechanisms of action. MMV665891 may have unique properties that make it more effective or selective against certain parasites.

Similar compounds include:

- MMV006913

- MMV019124

- Atovaquone

- Diminazene aceturate

- Imidocarb dipropionate

These compounds have been studied for their antimalarial and antiparasitic activities and provide a basis for comparison with MMV665891.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name |

2-(4-phenylphenyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQHCMSUQDTMSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180298 |

Source

|

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-77-8 |

Source

|

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.